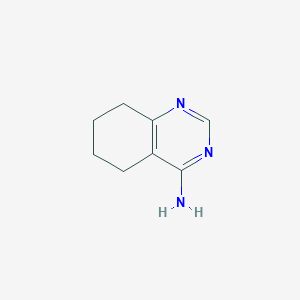

5,6,7,8-Tetrahydroquinazolin-4-amine

描述

5,6,7,8-Tetrahydroquinazolin-4-amine is a heterocyclic compound that features a quinazoline skeleton. Quinazoline and its derivatives are known for their diverse biological activities and are found in various natural products and pharmaceutically active compounds

准备方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5,6,7,8-tetrahydroquinazolin-4-amine involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction is typically carried out in pyridine solution at 100°C for 24 hours, resulting in high yields of the desired product . Another method involves the Mannich reaction, where 5,6,7,8-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one reacts with formaldehyde and methylamine in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different tetrahydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学研究应用

Chemical Applications

Building Block for Synthesis

5,6,7,8-Tetrahydroquinazolin-4-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

Synthetic Routes

The synthesis typically involves reactions with α-aminoamidines and bis-benzylidene cyclohexanones under conditions such as pyridine at elevated temperatures. This method yields high purity and good yields of the desired product.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several key enzymes:

- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis in Mycobacterium tuberculosis.

- Pantothenate Kinase (Mt PanK) : Involved in coenzyme A biosynthesis.

- FAD-containing Oxidoreductase (DprE1) : Vital for cell wall biosynthesis in bacteria .

These interactions suggest its potential as an antitubercular agent against multidrug-resistant strains of tuberculosis.

Antidiabetic Activity

The compound has also shown promise in inhibiting β-glucosidase, making it a candidate for diabetes treatment. Molecular docking studies predict high binding affinity towards this enzyme, indicating its potential to modulate glucose metabolism .

Medicinal Applications

Antitumor Activity

This compound derivatives have been investigated for their anticancer properties. For instance, certain derivatives act as inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds disrupt DNA replication and transcription processes in cancer cells .

Antimicrobial Properties

The compound's derivatives have demonstrated antimicrobial effects against various pathogens. Studies have indicated that modifications to the core structure can enhance these properties significantly.

Industrial Applications

Material Development

In addition to its pharmaceutical potential, derivatives of this compound are being explored for their utility in developing new materials with specific properties. This includes applications in coatings and polymers where enhanced durability or specific chemical interactions are desired.

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Target Enzyme/Activity | Biological Activity |

|---|---|---|

| 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | Dihydrofolate Reductase | Antitubercular |

| N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine | β-glucosidase | Antidiabetic |

| Novel tetrahydroquinazoline derivatives | Topoisomerase II | Anticancer |

Case Study: Inhibition of Mycobacterial Enzymes

A study involving the molecular docking of various tetrahydroquinazoline derivatives against DHFR revealed that certain modifications significantly increased binding affinity. This suggests that strategic structural changes can enhance therapeutic efficacy against tuberculosis .

作用机制

The mechanism of action of 5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell’s ability to replicate, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests a role in managing diabetes by affecting glucose metabolism .

相似化合物的比较

Similar Compounds

Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazolin-4-amine, known for its broad range of biological activities.

Quinazolinone: A derivative with a carbonyl group, exhibiting analgesic and anti-inflammatory properties.

Spiroquinazoline: A compound with a spirocyclic structure, showing diverse biological activities.

Uniqueness

This compound is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. Its ability to form various derivatives through simple chemical modifications makes it a versatile compound in medicinal chemistry .

属性

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNNEXWZHCXUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5,6,7,8-tetrahydroquinazolin-4-amine derivatives interact with their biological targets and what are the downstream effects?

A1: Research suggests that certain this compound derivatives act as tubulin polymerization inhibitors, specifically targeting the colchicine-binding site. [] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton. [] Consequently, these compounds can interfere with crucial cellular processes like mitosis, ultimately leading to cell cycle arrest and cell death. This mechanism is similar to that observed with combretastatin A-4, a known anti-cancer agent. []

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold significantly influence its biological activity. For instance, introducing a cyclohexane or cycloheptane ring annulated with the pyrimidine moiety, along with specific substitutions at positions 2 and 4 of the pyrimidine ring, can dramatically alter the compound's potency against various cancer cell lines. [] Further research explored the impact of various substituents on the quinazoline core, revealing that some modifications could enhance selectivity for specific domains of the p97 ATPase, a potential target in cancer therapy. [] These findings highlight the importance of precise structural modifications in optimizing the potency and selectivity of these compounds for desired targets.

Q3: Have there been any attempts to improve the delivery of this compound derivatives?

A3: Yes, researchers have explored encapsulating a potent this compound derivative, N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine, within biocompatible nanocontainers composed of Ca2+ or Mg2+ cross-linked alginate. [] This encapsulation strategy aimed to improve the compound's delivery and potentially enhance its therapeutic efficacy while maintaining its cytotoxic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。